molecular formula C7H11Cl2FN2 B15310244 3-Fluoro-5-methylbenzene-1,2-diaminedihydrochloride

3-Fluoro-5-methylbenzene-1,2-diaminedihydrochloride

Katalognummer: B15310244
Molekulargewicht: 213.08 g/mol
InChI-Schlüssel: LEHISWJANWWOKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-5-methylbenzene-1,2-diaminedihydrochloride is a chemical compound with the molecular formula C7H11Cl2FN2 and a molecular weight of 213.1 g/mol. This compound is known for its various applications in scientific experiments and potential implications in different fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of 3-Fluoro-5-methylbenzene-1,2-diaminedihydrochloride may involve large-scale chemical reactors where the raw materials are processed under optimized conditions to maximize yield and minimize impurities. The process may include steps such as distillation, crystallization, and purification to achieve the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-5-methylbenzene-1,2-diaminedihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated benzene derivatives, while reduction may produce amine-substituted compounds .

Wissenschaftliche Forschungsanwendungen

3-Fluoro-5-methylbenzene-1,2-diaminedihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Fluoro-5-methylbenzene-1,2-diaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Fluoro-5-methylbenzene-1,2-diamine: A closely related compound without the dihydrochloride group.

    5-Methylbenzene-1,2-diamine: Lacks the fluorine atom.

    3-Fluorobenzene-1,2-diamine: Lacks the methyl group.

Uniqueness

3-Fluoro-5-methylbenzene-1,2-diaminedihydrochloride is unique due to the presence of both fluorine and methyl groups, which can significantly influence its chemical properties and reactivity. These functional groups can enhance the compound’s stability, solubility, and potential interactions with biological targets.

Eigenschaften

Molekularformel

C7H11Cl2FN2

Molekulargewicht

213.08 g/mol

IUPAC-Name

3-fluoro-5-methylbenzene-1,2-diamine;dihydrochloride

InChI

InChI=1S/C7H9FN2.2ClH/c1-4-2-5(8)7(10)6(9)3-4;;/h2-3H,9-10H2,1H3;2*1H

InChI-Schlüssel

LEHISWJANWWOKE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)F)N)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.